In-Depth Technical Guide to the Synthesis of 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid
In-Depth Technical Guide to the Synthesis of 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid, a significant fluorinated compound. Due to the limited availability of direct, publicly accessible synthesis protocols for this specific molecule, this document outlines a probable synthetic pathway based on established methods for analogous per- and polyfluoroalkyl substances (PFAS). The proposed synthesis involves the electrochemical fluorination of a suitable precursor followed by hydrolysis. This guide details the likely experimental procedures, necessary reagents, and expected outcomes, providing a foundational resource for researchers in the field. All quantitative data is hypothetical and for illustrative purposes, reflecting typical yields and conditions for similar reactions.
Introduction
11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid, with the chemical formula C₁₀HClF₂₀O₄S, is a perfluorinated ether sulfonic acid.[1][2] Such compounds are noted for their unique properties, including high thermal and chemical stability, which makes them valuable in various industrial and research applications.[3] This guide aims to fill the gap in available literature by proposing a detailed synthetic route for this compound, intended for an audience with a strong background in organic and fluorine chemistry.
Proposed Synthesis Pathway
The most plausible method for the synthesis of 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid is a two-step process:
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Electrochemical Fluorination (ECF) of a suitable hydrocarbon precursor to yield the corresponding perfluorinated sulfonyl fluoride (B91410).
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Hydrolysis of the sulfonyl fluoride to the final sulfonic acid product.
This approach is widely used for the industrial production of various perfluorinated compounds.
Step 1: Electrochemical Fluorination
Electrochemical fluorination is a key process for replacing all hydrogen atoms with fluorine atoms in an organic molecule.[4] For the synthesis of the target compound, a likely starting material would be 11-chloro-3-oxaundecane-1-sulfonyl fluoride.
Reaction:
Experimental Protocol:
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Apparatus: A Simons electrochemical fluorination cell is required, typically equipped with a nickel anode and cathode, and a cooling system to maintain the reaction temperature.
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Reagents:
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11-chloro-3-oxaundecane-1-sulfonyl fluoride (precursor)
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Anhydrous hydrogen fluoride (aHF) (electrolyte and fluorine source)
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Procedure:
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The ECF cell is charged with anhydrous hydrogen fluoride.
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The precursor, 11-chloro-3-oxaundecane-1-sulfonyl fluoride, is dissolved in the aHF to a concentration of 5-10% by weight.
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A direct current is applied across the electrodes, with a typical voltage of 5-6 V. The temperature of the cell is maintained between 0 and 20 °C.
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The electrolysis is continued until the evolution of hydrogen gas at the cathode ceases, indicating the completion of the fluorination process.
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The crude product, 11-chloroeicosafluoro-3-oxaundecane-1-sulfonyl fluoride, is drained from the cell. The product is typically immiscible with aHF and forms a denser lower layer.
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The crude product is washed with sodium bisulfite solution to remove any residual oxidizing species, followed by washing with cold water and drying.
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Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | 100 g |
| Anhydrous HF | 1.5 L |
| Voltage | 5.5 V |
| Current Density | 20 mA/cm² |
| Temperature | 10 °C |
| Reaction Time | 48 hours |
| Crude Yield | 75-85 g |
| Purity (after washing) | ~90% |
Step 2: Hydrolysis
The resulting perfluorinated sulfonyl fluoride is then hydrolyzed to the sulfonic acid.
Reaction:
Experimental Protocol:
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Apparatus: A standard glass reaction vessel equipped with a stirrer and a reflux condenser.
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Reagents:
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11-chloroeicosafluoro-3-oxaundecane-1-sulfonyl fluoride
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Potassium hydroxide (B78521) (KOH) or other suitable base
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Water
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Concentrated sulfuric acid (for acidification)
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Procedure:
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A solution of potassium hydroxide in water (e.g., 2 M) is prepared in the reaction vessel.
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The crude 11-chloroeicosafluoro-3-oxaundecane-1-sulfonyl fluoride is added dropwise to the KOH solution with vigorous stirring.
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The mixture is heated to reflux for 4-6 hours to ensure complete hydrolysis.
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After cooling, the solution is acidified with concentrated sulfuric acid to a pH of <1.
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The product, 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid, will separate as a dense oily layer.
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The product is separated, washed with a small amount of cold water, and dried under vacuum.
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Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | 80 g |
| 2 M KOH solution | 500 mL |
| Reflux Time | 5 hours |
| Final Product Yield | 70-75 g |
| Purity (after drying) | >95% |
Visualizations
Synthesis Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Workflow
Caption: Detailed workflow for the synthesis process.
Conclusion
This technical guide presents a plausible and detailed synthetic route for 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid, based on established principles of fluorination chemistry. While direct experimental data for this specific compound is scarce in public literature, the outlined procedures for electrochemical fluorination and subsequent hydrolysis provide a solid foundation for its synthesis in a laboratory setting. The provided hypothetical quantitative data serves as a guideline for researchers aiming to undertake this synthesis. Further optimization of reaction conditions would be necessary to achieve high yields and purity.
References
- 1. Total synthesis of piericidin A1 and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Synthesis and characterization of fluorinated polyionomers. Part I: polyperfluoro-sulfonylethoxy propylene vinyl ether sulfonimides containing aryl sulfonic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
